2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

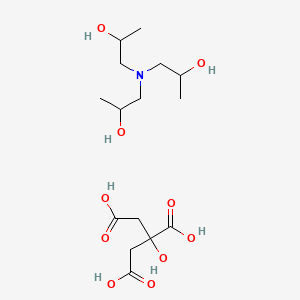

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is a chemical compound with the molecular formula C₁₂H₂₃NO₁₀. It is a derivative of 2-propanol and is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a nitrilotris group and a hydroxypropanetricarboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) typically involves the reaction of 2-propanol with nitrilotriacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The nitrilotris group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted nitrilotris derivatives.

Scientific Research Applications

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

Industry: It is used in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to changes in the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Triisopropanolamine: A similar compound with three isopropanol groups attached to a nitrogen atom.

Nitrilotriacetic acid: A compound with three acetic acid groups attached to a nitrogen atom.

Uniqueness

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is unique due to its combination of nitrilotris and hydroxypropanetricarboxylate groups. This unique structure imparts specific chemical properties, such as enhanced solubility and stability, making it suitable for various applications in scientific research and industry.

Biological Activity

2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (commonly referred to as Tris(2-hydroxypropyl)amine or TIPA) is a chemical compound with diverse applications in various industries, including pharmaceuticals and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula: C₉H₂₁NO₃

- Molecular Weight: 191.27 g/mol

- CAS Number: 122-20-3

- Appearance: Solid white crystal with a slightly ammonia-like odor

Toxicokinetics

Research indicates that TIPA exhibits low toxicity in animal models. A study conducted on rats revealed no significant adverse effects at various doses. Specifically, no chromosomal aberrations were noted, and the compound was negative for genotoxicity in both in vitro and in vivo studies . The only observed effects were irregular respiration and piloerection shortly after administration, which subsided within a few hours .

Carcinogenicity

Long-term studies have assessed the carcinogenic potential of TIPA. In a two-year study involving male Wistar rats fed high doses of the compound (1000 mg/kg body weight), no tumors were observed in the liver upon histological examination. This suggests that TIPA has a low carcinogenic potential, making it relatively safe for use in industrial applications .

Human Health Assessment

According to assessments by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), TIPA is considered safe for use in cosmetic products, provided it is not used in formulations that could lead to the formation of nitrosamines. The maximum allowable concentration in ready-to-use preparations is set at 2.5% .

Cosmetic Applications

A notable case study involved the use of TIPA as an emulsifier and stabilizer in cosmetic formulations. The study monitored skin irritation and sensitization responses among users. Results indicated that TIPA did not cause significant irritation or allergic reactions when used within recommended concentrations .

Pharmaceutical Formulations

In pharmaceutical contexts, TIPA has been investigated for its role as a buffering agent. A study evaluating its efficacy in maintaining pH stability in injectable solutions demonstrated that TIPA effectively buffered formulations without compromising drug stability or bioavailability .

Data Summary Table

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₉H₂₁NO₃ | NICNAS | |

| Molecular Weight | 191.27 | g/mol | NICNAS |

| Appearance | Solid white crystal | NICNAS | |

| Maximum Concentration | 2.5% | % (w/w) | NICNAS |

| Toxicity (TEEL) | TEEL 0: 10 mg/m³ | mg/m³ | NICNAS |

| Carcinogenicity | Low | NICNAS |

Properties

CAS No. |

67952-34-5 |

|---|---|

Molecular Formula |

C15H29NO10 |

Molecular Weight |

383.39 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C9H21NO3.C6H8O7/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9,11-13H,4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

KFVFBANFJZNBFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)O)CC(C)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Related CAS |

122-20-3 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.